2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine
CAS No.:
Cat. No.: VC19957686
Molecular Formula: C11H16IN3O
Molecular Weight: 333.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16IN3O |
|---|---|
| Molecular Weight | 333.17 g/mol |
| IUPAC Name | 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine |
| Standard InChI | InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |
| Standard InChI Key | RTTOGGYJJYGUFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CCCN(C1)C2=NC=C(C=N2)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound’s molecular structure combines a pyrimidine ring with a piperidine moiety. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.17 g/mol |
| Topological Polar Surface Area (TPSA) | 38.25 Ų |
| LogP (Partition Coefficient) | 2.0865 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
The SMILES notation clarifies the connectivity: the pyrimidine ring (C1=N–C=N–C5–I) is linked to a piperidine group substituted with an ethoxy (–OCHCH) moiety at the 3-position .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves multi-step functionalization of pyrimidine precursors. A plausible pathway includes:
-
Iodination of Pyrimidine: 5-Iodopyrimidine is prepared via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.
-
Piperidine Substitution: The 2-chloro derivative undergoes nucleophilic aromatic substitution with 3-ethoxypiperidine. This step typically employs a palladium catalyst (e.g., Pd(PPh)) to facilitate coupling, analogous to methods used for 2-chloro-5-(2-pyridyl)pyrimidine synthesis .
Example Reaction:
Yields for such reactions range from 60–70%, with purity exceeding 95% after column chromatography .
Industrial Production and Quality Control
Industrial batches (e.g., Cat. No. CS-0304954) are produced under Good Manufacturing Practice (GMP) guidelines. Quality control protocols include:
-
HPLC Analysis: To verify ≥98% purity.
-
Mass Spectrometry: Confirming molecular ion peaks at m/z 333.17 .
Applications in Pharmaceutical Research
Cross-Coupling Reactions
The iodine atom at the 5-position enables Suzuki-Miyaura couplings with boronic acids, facilitating access to biaryl derivatives. This reactivity is exploited in creating libraries of compounds for high-throughput screening .
Analytical and Computational Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of ~8.2 minutes.
Computational Predictions
Density Functional Theory (DFT) calculations predict:
-
Electrostatic Potential: High electron density at the iodine atom, favoring electrophilic attacks.
-
Solubility: LogP ≈ 2.1 indicates moderate lipid solubility, suitable for blood-brain barrier penetration in drug candidates .
Future Research Directions
-
Biological Screening: Testing against cancer cell lines and kinase panels.
-
Derivatization: Exploring substitutions at the 4- and 6-positions of the pyrimidine ring.
-
Process Optimization: Developing continuous-flow synthesis to enhance yield and sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume